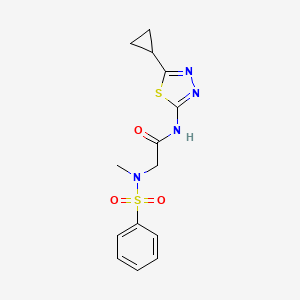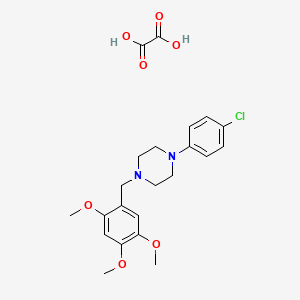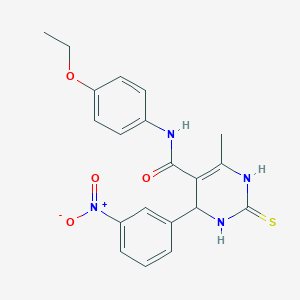![molecular formula C13H14ClNO3S2 B5087076 4-chloro-N-{2-[(2-furylmethyl)thio]ethyl}benzenesulfonamide](/img/structure/B5087076.png)
4-chloro-N-{2-[(2-furylmethyl)thio]ethyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-{2-[(2-furylmethyl)thio]ethyl}benzenesulfonamide, also known as compound 1, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential therapeutic properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-{2-[(2-furylmethyl)thio]ethyl}benzenesulfonamide 1 is related to its ability to inhibit the activity of certain enzymes, such as carbonic anhydrase IX, which are involved in cancer cell proliferation and survival. This inhibition leads to a decrease in the growth and survival of cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects
Compound 1 has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase IX, leading to a decrease in cancer cell proliferation and survival. It has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in vitro.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-chloro-N-{2-[(2-furylmethyl)thio]ethyl}benzenesulfonamide 1 in lab experiments is its potential as an anti-cancer agent. It has been shown to be effective in inhibiting the growth and survival of cancer cells, making it a potential candidate for further research. However, one limitation is that further research is needed to determine the optimal dosage and administration of this 4-chloro-N-{2-[(2-furylmethyl)thio]ethyl}benzenesulfonamide for therapeutic use.
Future Directions
There are several future directions for research on 4-chloro-N-{2-[(2-furylmethyl)thio]ethyl}benzenesulfonamide 1. One area of interest is its potential as an anti-cancer agent, and further studies are needed to determine its efficacy in vivo. Additionally, research is needed to determine the optimal dosage and administration of this 4-chloro-N-{2-[(2-furylmethyl)thio]ethyl}benzenesulfonamide for therapeutic use. Other potential areas of research include its anti-inflammatory effects and its potential as an imaging agent for cancer diagnosis.
Conclusion
In conclusion, 4-chloro-N-{2-[(2-furylmethyl)thio]ethyl}benzenesulfonamide 1 is a sulfonamide 4-chloro-N-{2-[(2-furylmethyl)thio]ethyl}benzenesulfonamide that has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory and anti-cancer effects, making it a potential candidate for further research. Further studies are needed to determine its optimal dosage and administration for therapeutic use, as well as its potential in other areas of research.
Synthesis Methods
The synthesis of 4-chloro-N-{2-[(2-furylmethyl)thio]ethyl}benzenesulfonamide 1 involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(2-furylmethylthio)ethylamine in the presence of a base such as triethylamine. The resulting 4-chloro-N-{2-[(2-furylmethyl)thio]ethyl}benzenesulfonamide is then purified using column chromatography to obtain the final product. This method has been optimized to obtain high yields and purity of 4-chloro-N-{2-[(2-furylmethyl)thio]ethyl}benzenesulfonamide 1.
Scientific Research Applications
Compound 1 has been extensively studied for its potential therapeutic properties, including its anti-inflammatory and anti-cancer effects. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase IX, which is overexpressed in many cancer cells. This inhibition leads to a decrease in cancer cell proliferation and survival.
properties
IUPAC Name |
4-chloro-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3S2/c14-11-3-5-13(6-4-11)20(16,17)15-7-9-19-10-12-2-1-8-18-12/h1-6,8,15H,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQQHHAPLGGQAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CSCCNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-chlorophenyl)-5-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B5087007.png)
![N-cyclobutyl-2-[(3-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5087008.png)
![1-{[1-({6-[(2-cyclopentylethyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5087018.png)
![1-(2,3-dichlorophenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5087024.png)
![N-ethyl-3-[(4-ethyl-1-piperazinyl)sulfonyl]-4-methoxybenzamide](/img/structure/B5087039.png)
![N-(4-bromo-2-methylphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5087044.png)
![methyl 4-{2-cyano-3-[(4-hydroxyphenyl)amino]-3-oxo-1-propen-1-yl}benzoate](/img/structure/B5087056.png)

![1-(hydroxymethyl)-17-(4-methoxy-2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5087093.png)


![N~2~-(5-chloro-2-methoxyphenyl)-N~1~,N~1~-diethyl-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5087111.png)
